molecular formula C6H4ClNO3 B182748 3-Chloro-5-nitrophenol CAS No. 618-63-3

3-Chloro-5-nitrophenol

Cat. No. B182748
CAS RN: 618-63-3
M. Wt: 173.55 g/mol
InChI Key: HIZPNTCIGGXRIF-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrophenol is a solid compound with the CAS Number: 618-63-3 and a molecular weight of 173.56 . It is used in the manufacturing of various industrial chemicals .


Synthesis Analysis

The synthesis of 3-Chloro-5-nitrophenol involves various chemical reactions. For instance, it can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-nitrophenol is C6H4ClNO3 . The structure of this compound includes a benzene ring with a chlorine atom and a nitro group attached to it .


Physical And Chemical Properties Analysis

3-Chloro-5-nitrophenol is a solid at room temperature . It has a melting point of 147 °C . The compound is highly soluble in water .

Scientific Research Applications

Abatement of Nitrophenol in Aqueous Solution

  • Scientific Field: Environmental Sciences, specifically water treatment .
  • Application Summary: 3-Chloro-5-nitrophenol can be used in the study of the abatement of nitrophenol in aqueous solutions . This involves the use of HOCl and UV activated HOCl (UV/HOCl) for water disinfection and the abatement of organic contaminants .
  • Methods of Application: The study involved the use of UV/HOCl processes to eliminate 4-nitrophenol and generate chlorinated byproducts . A significant portion of 4-nitrophenol was removed by UV/HOCl in 5 minutes with a HOCl dose of 60 μM .
  • Results: The study found that 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 minutes, which was significantly higher than that by UV (3.3%) or HOCl alone (32.0%) .

Degradation of Nitro Group-Containing Compounds and Herbicides

  • Scientific Field: Microbiology .
  • Application Summary: 3-Chloro-5-nitrophenol can be used in the study of the degradation of nitro group-containing compounds and herbicides by microorganisms .
  • Methods of Application: The study involved the use of various microbial strains isolated based on their capacity to utilize 4-nitrophenol as a growth substrate .
  • Results: The enzymes involved during the degradation of 3-nitrophenol in strain JMP134 also help the bacterium to utilize 2-chloro-5-nitrophenol as the growth substrate .

Synthesis of Pharmaceuticals

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: 4-nitrophenol, which is structurally similar to 3-Chloro-5-nitrophenol, is used as an intermediate in the synthesis of paracetamol (also known as acetaminophen), a common over-the-counter pain reliever and fever reducer .
  • Methods of Application: The specific methods of application in this case would involve organic synthesis procedures to convert 4-nitrophenol to paracetamol .
  • Results: The result of this application is the production of paracetamol, a widely used over-the-counter medication .

Nitration of Alkanes and Aromatic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This process is used in the synthesis of various nitro group-containing compounds, including 3-Chloro-5-nitrophenol .
  • Methods of Application: The study involved the use of nitric acid to directly substitute hydrocarbons . This process is successful only when conducted at high temperatures in the vapor phase .
  • Results: The result of this application is the production of various nitro group-containing compounds .

Synthesis of Dyes, Pesticides, and Solvents

  • Scientific Field: Industrial Chemistry .
  • Application Summary: Nitro functional group-containing chemicals, including nitrophenols like 3-Chloro-5-nitrophenol, have been used to synthesize various useful products like dyes, pesticides, and solvents .
  • Methods of Application: The specific methods of application in this case would involve organic synthesis procedures to convert nitrophenols to the desired products .
  • Results: The result of this application is the production of various industrial products like dyes, pesticides, and solvents .

Detoxification of Toxic Chemicals in Wastewater Treatment Plants

  • Scientific Field: Environmental Engineering .
  • Application Summary: Nitrophenols, including 3-Chloro-5-nitrophenol, have been continuously released into the environment and appear in the soil and water . They are known to be toxic due to their great impact on living systems . Therefore, the degradation of nitro group-containing chemicals by microbes has been studied as an easily available and cost-effective treatment .
  • Methods of Application: The study involved the use of non-harmful biological mediators to detoxify toxic chemicals in wastewater treatment plants .
  • Results: The result of this application is the effective decontamination of wastewater .

Safety And Hazards

3-Chloro-5-nitrophenol is considered dangerous. It has hazard statements H302-H315-H317-H318-H410, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long lasting effects .

properties

IUPAC Name

3-chloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZPNTCIGGXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443290
Record name 3-chloro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrophenol

CAS RN

618-63-3
Record name 3-chloro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 1,3-dichloro-5-nitrobenzene (5.00 g, 26.0 mmol), potassium hydroxide (3.44 g, 52.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (539 mg, 0.52 mmol), and 2-(di-tert-butylphosphino)-2,4,6-triisopropylbiphenyl (885 mg, 2.08 mmol) was added a degassed mixture of dioxane (25 mL) and water (15 mL). The mixture was heated for 30 min to 80° C., then diluted with water/ethyl acetate and acidified with diluted hydrochloric acid. The mixture was extracted three times with ethyl acetate. The combined organic layers were dried over sodium sulfate, and the solvent was removed in vacuo. The crude product was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1). The product was then triturated with petroleum ether/tert-butyl methyl ether and collected by suction filtration to yield 3.06 g (66%) of the title compound as yellowish crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
539 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
66%

Synthesis routes and methods II

Procedure details

1.65 g 3-chloro-5-nitroanisole are combined with 20.3 g pyridinium hydrochloride and heated to 200° C. for 1 hour. Then the mixture is left overnight to come up to ambient temperature, 200 ml of water are added, the precipitated solid is suction filtered and dried in vacuo.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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